molecular formula C7H4BrF3N2O4S B3034318 2-Bromo-6-nitro-4-[(trifluoromethyl)sulphonyl]aniline CAS No. 156425-42-2

2-Bromo-6-nitro-4-[(trifluoromethyl)sulphonyl]aniline

Cat. No.: B3034318
CAS No.: 156425-42-2
M. Wt: 349.08
InChI Key: QLJXQFVJXPGVTR-UHFFFAOYSA-N
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Description

2-Bromo-6-nitro-4-[(trifluoromethyl)sulphonyl]aniline is an organic compound with the molecular formula C7H4BrF3N2O4S It is a derivative of aniline, featuring bromine, nitro, and trifluoromethylsulphonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-nitro-4-[(trifluoromethyl)sulphonyl]aniline typically involves multiple steps:

    Nitration: The starting material, 2-bromoaniline, undergoes nitration to introduce the nitro group at the 6-position.

    Trifluoromethylsulphonylation: The nitro compound is then subjected to trifluoromethylsulphonylation, introducing the trifluoromethylsulphonyl group at the 4-position.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency and cost-effectiveness. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-nitro-4-[(trifluoromethyl)sulphonyl]aniline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amino group.

    Oxidation Reactions: The aniline moiety can be oxidized to form different derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron and hydrochloric acid.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Substitution: Products depend on the nucleophile used, such as 2-methoxy-6-nitro-4-[(trifluoromethyl)sulphonyl]aniline.

    Reduction: 2-Bromo-6-amino-4-[(trifluoromethyl)sulphonyl]aniline.

    Oxidation: Various oxidized derivatives of the aniline moiety.

Scientific Research Applications

2-Bromo-6-nitro-4-[(trifluoromethyl)sulphonyl]aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmacophore in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-6-nitro-4-[(trifluoromethyl)sulphonyl]aniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, affecting their function. The trifluoromethylsulphonyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its bioavailability and activity.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-6-nitro-4-(trifluoromethyl)aniline: Lacks the sulphonyl group, affecting its reactivity and applications.

    2-Bromo-4-(trifluoromethyl)aniline: Lacks both the nitro and sulphonyl groups, resulting in different chemical properties.

    2-Nitro-4-(trifluoromethyl)aniline:

Uniqueness

2-Bromo-6-nitro-4-[(trifluoromethyl)sulphonyl]aniline is unique due to the presence of all three functional groups (bromine, nitro, and trifluoromethylsulphonyl), which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

2-bromo-6-nitro-4-(trifluoromethylsulfonyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3N2O4S/c8-4-1-3(18(16,17)7(9,10)11)2-5(6(4)12)13(14)15/h1-2H,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLJXQFVJXPGVTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])N)Br)S(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156425-42-2
Record name 2-Bromo-6-nitro-4-[(trifluoromethyl)sulphonyl]aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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